Metronidazole acetic acid (Standard)

Description

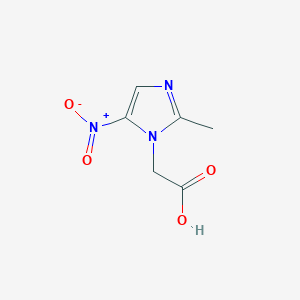

human urinary metabolite of metronidazole; structure

Properties

IUPAC Name |

2-(2-methyl-5-nitroimidazol-1-yl)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7N3O4/c1-4-7-2-5(9(12)13)8(4)3-6(10)11/h2H,3H2,1H3,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RVEGZXNRNWUYKI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC=C(N1CC(=O)O)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7N3O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80143626 | |

| Record name | 2-Methyl-5-nitroimidazol-1-ylacetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80143626 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

185.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1010-93-1 | |

| Record name | 2-Methyl-5-nitroimidazole-1-acetic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1010-93-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Methyl-5-nitroimidazol-1-ylacetic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001010931 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Methyl-5-nitroimidazol-1-ylacetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80143626 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-METHYL-5-NITROIMIDAZOL-1-YLACETIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/69IKL472BQ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

In-Depth Technical Guide to Metronidazole Acetic Acid Standard

For Researchers, Scientists, and Drug Development Professionals

Introduction

Metronidazole acetic acid, also known as 2-(2-methyl-5-nitro-1H-imidazol-1-yl)acetic acid, is a major active metabolite of the widely used antibiotic and antiprotozoal drug, Metronidazole.[1][2] It is also designated as Metronidazole Impurity G in pharmacopeial standards.[3][4] The presence and concentration of this metabolite are of significant interest in clinical and pharmaceutical research due to its potential mutagenic activity in bacteria and its role in the overall therapeutic and toxicological profile of Metronidazole.[5][6] This technical guide provides a comprehensive overview of the Metronidazole acetic acid standard, including its physicochemical properties, analytical methodologies for its quantification, and its metabolic pathway.

Physicochemical Properties

The Metronidazole acetic acid standard is a crystalline solid, typically appearing as a white to off-white powder. Its fundamental physicochemical properties are summarized in the table below for easy reference and comparison.

| Property | Value | References |

| Chemical Name | 2-(2-methyl-5-nitro-1H-imidazol-1-yl)acetic acid | [4] |

| Synonyms | Metronidazole Impurity G, 1-Metronidazole acetic acid | [1][3][4] |

| CAS Number | 1010-93-1 | [3][5] |

| Molecular Formula | C₆H₇N₃O₄ | [3][5] |

| Molecular Weight | 185.14 g/mol | [3][5] |

| Appearance | White to off-white solid | |

| Melting Point | 176-178 °C | |

| Solubility | Soluble in DMSO and methanol | [6] |

Metabolic Pathway of Metronidazole to Metronidazole Acetic Acid

Metronidazole undergoes extensive metabolism in the liver, primarily through oxidation of its side chains. The formation of Metronidazole acetic acid is a key step in this metabolic cascade. The ethyl group at the N-1 position of the imidazole ring is oxidized to form the corresponding carboxylic acid, yielding Metronidazole acetic acid. This process is catalyzed by cytochrome P450 enzymes.[2][7]

The following diagram illustrates the metabolic conversion of Metronidazole to its primary metabolites, including Metronidazole acetic acid.

Caption: Metabolic pathway of Metronidazole.

Experimental Protocols

Accurate quantification of Metronidazole acetic acid is crucial for pharmacokinetic studies, drug metabolism research, and impurity profiling of Metronidazole formulations. The following are detailed methodologies for its analysis.

High-Performance Liquid Chromatography (HPLC) for Quantification of Metronidazole and its Metabolites

This method is suitable for the simultaneous determination of Metronidazole and its major metabolites, including the acetic acid derivative, in biological matrices.[8]

Chromatographic Conditions:

| Parameter | Specification |

| Column | µ-Bondapak C18 |

| Mobile Phase | 35% Acetonitrile in 0.02 M acetate buffer (pH 4) |

| Flow Rate | 2.0 mL/min |

| Detection | UV at 313 nm |

| Internal Standard | Tinidazole |

Sample Preparation (for plasma samples):

-

To 1 mL of plasma, add the internal standard solution.

-

Perform a protein precipitation step using a suitable agent (e.g., acetonitrile or perchloric acid).

-

Centrifuge the sample to pellet the precipitated proteins.

-

Inject the clear supernatant into the HPLC system.

Calibration Curve:

Prepare a series of calibration standards of Metronidazole acetic acid in the appropriate matrix (e.g., drug-free plasma) over the desired concentration range. Plot the peak area ratio of the analyte to the internal standard against the concentration to construct the calibration curve.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for High-Sensitivity Quantification

For highly sensitive and selective quantification of Metronidazole and its metabolites in biological fluids, an LC-MS/MS method is recommended.[9]

LC Conditions:

| Parameter | Specification |

| Column | Varian C18 Microssorb model (150 mm x 4.6 mm i.d., 5 µm particle size) |

| Mobile Phase | Acetonitrile and 10 mM ammonium acetate (80:20, v/v) with 0.1% formic acid |

| Flow Rate | 1.0 mL/min with splitter |

| Injection Volume | 20 µL |

MS/MS Conditions:

| Parameter | Specification |

| Ionization Mode | Positive Ion Electrospray (ESI+) |

| Monitoring Mode | Multiple Reaction Monitoring (MRM) |

| MRM Transition (Metronidazole) | m/z 171.97 > 127.97 |

| Internal Standard | Zidovudine (m/z 268.08 > 126.96) |

Sample Preparation (Liquid-Liquid Extraction):

-

To a plasma sample, add the internal standard.

-

Perform liquid-liquid extraction with ethyl acetate.

-

Evaporate the organic layer to dryness under a stream of nitrogen.

-

Reconstitute the residue in the mobile phase.

-

Inject the reconstituted sample into the LC-MS/MS system.

Non-Aqueous Titration for Assay of Metronidazole (Parent Drug)

While not directly for the acetic acid metabolite, this method is a standard pharmacopeial assay for the parent drug, Metronidazole, and is included for completeness.[10][11]

Principle:

Metronidazole is a weak base and can be assayed by titration in a non-aqueous solvent with a strong acid.

Procedure:

-

Accurately weigh about 0.3 g of the Metronidazole sample.

-

Dissolve the sample in 50 mL of glacial acetic acid, warming gently if necessary.

-

Add a few drops of a suitable indicator (e.g., crystal violet).

-

Titrate with 0.1 M perchloric acid until the endpoint is reached (color change from violet to emerald green with crystal violet).

-

Perform a blank titration and make any necessary corrections.

The following diagram outlines the general workflow for the analysis of Metronidazole and its metabolites.

Caption: General analytical workflow.

Spectral Data

The following sections provide available spectral data for Metronidazole, which can serve as a reference for the characterization of its metabolites.

¹H-NMR Spectroscopy

The ¹H-NMR spectrum of Metronidazole in DMSO-d₆ shows characteristic signals for the protons of the imidazole ring and the side chains. The data for Metronidazole acetic acid would show a disappearance of the ethyl group signals and the appearance of a singlet for the methylene protons adjacent to the carboxylic acid group.

Infrared (IR) Spectroscopy

The IR spectrum of Metronidazole exhibits characteristic absorption bands corresponding to its functional groups.[12] For Metronidazole acetic acid, an additional strong absorption band for the carbonyl group (C=O) of the carboxylic acid would be expected around 1700-1725 cm⁻¹.

Mass Spectrometry (MS)

The mass spectrum of Metronidazole provides information about its molecular weight and fragmentation pattern. For Metronidazole acetic acid, the molecular ion peak would be observed at m/z 185.14. The fragmentation pattern would be expected to show losses of characteristic fragments such as the carboxylic acid group.

Conclusion

The Metronidazole acetic acid standard is an essential tool for researchers and professionals in the pharmaceutical sciences. Its proper identification and quantification are critical for understanding the metabolism, efficacy, and safety of Metronidazole. This guide has provided a detailed overview of its properties, metabolic formation, and analytical methodologies to support these research and development efforts.

References

- 1. researchgate.net [researchgate.net]

- 2. Metronidazole | C6H9N3O3 | CID 4173 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Metronidazole Impurity G Pharmaceutical Secondary Standard CRM [sigmaaldrich.com]

- 4. glppharmastandards.com [glppharmastandards.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. ClinPGx [clinpgx.org]

- 8. Assay of metronidazole by HPLC compared with microbial method - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. academic.oup.com [academic.oup.com]

- 10. Assay of Metronidazole - Pharmacy Infoline [pharmacyinfoline.com]

- 11. scribd.com [scribd.com]

- 12. researchgate.net [researchgate.net]

Metronidazole and Acetic Acid: A Comprehensive Physicochemical Analysis for Drug Development Professionals

An In-depth Technical Guide

This technical guide provides a comprehensive overview of the core physicochemical properties of metronidazole and acetic acid, substances of significant interest in pharmaceutical research and development. This document is intended for researchers, scientists, and professionals in the drug development industry, offering detailed data, experimental methodologies, and an exploration of their interaction, particularly in the context of the known metabolite, metronidazole acetic acid.

Introduction

Metronidazole is a nitroimidazole antibiotic with a broad spectrum of activity against anaerobic bacteria and protozoa.[1] Its efficacy is intrinsically linked to its chemical and physical properties, which govern its absorption, distribution, metabolism, and excretion (ADME) profile. Acetic acid, a simple carboxylic acid, is a widely used excipient in pharmaceutical formulations and a key component of physiological environments. Understanding the individual and combined physicochemical characteristics of these two molecules is crucial for formulation development, stability testing, and predicting their behavior in biological systems. This guide synthesizes critical data into a structured format, providing a foundational resource for laboratory and clinical research.

Physicochemical Properties

The fundamental physicochemical properties of metronidazole and acetic acid are summarized below. These parameters are essential for predicting their behavior in various pharmaceutical and biological contexts.

Metronidazole

Metronidazole is a white to pale yellow crystalline powder.[2] It is sparingly soluble in water and ethanol. The molecule contains a nitro group, which is crucial for its mechanism of action.

Table 1: Physicochemical Properties of Metronidazole

| Property | Value | References |

| Molecular Formula | C₆H₉N₃O₃ | [1] |

| Molecular Weight | 171.15 g/mol | [1] |

| Melting Point | 159-163 °C | |

| pKa | 2.62 | |

| Water Solubility | Slightly soluble (1 g in 100 mL) | |

| Solubility in Ethanol | Sparingly soluble (1 g in 200 mL) | |

| Appearance | White to pale yellow crystalline powder | [2] |

Acetic Acid

Acetic acid is a colorless liquid with a pungent odor.[3] It is a weak acid and is miscible with water. Glacial acetic acid refers to the undiluted compound.

Table 2: Physicochemical Properties of Acetic Acid

| Property | Value | References |

| Molecular Formula | C₂H₄O₂ | [3] |

| Molecular Weight | 60.05 g/mol | |

| Melting Point | 16.6 °C | [3] |

| Boiling Point | 117.9 °C | [3] |

| pKa | 4.76 | [3] |

| Density | 1.049 g/cm³ (liquid) | [4] |

| Appearance | Colorless liquid | [3] |

Metronidazole Acetic Acid (Metabolite)

Metronidazole is metabolized in the body to form two main oxidative metabolites: a hydroxy metabolite and an acetic acid metabolite, chemically known as 2-(2-methyl-5-nitro-1H-imidazol-1-yl)acetic acid.[1][5] This metabolite has been reported to have mutagenic activity in bacteria.[5]

Table 3: Physicochemical Properties of Metronidazole Acetic Acid

| Property | Value | References |

| Molecular Formula | C₆H₇N₃O₄ | [6] |

| Molar Mass | 185.14 g/mol | [6] |

| Melting Point | 176-178 °C | [6] |

| Appearance | White to Pale Beige solid | [6] |

| pKa (Predicted) | 3.65 ± 0.10 | [6] |

| Solubility | DMSO (Slightly, Heated), Methanol (Slightly) | [6] |

Experimental Protocols

Detailed methodologies are critical for the accurate and reproducible determination of physicochemical properties. The following sections outline standard experimental protocols.

Determination of Melting Point

The melting point of a solid is the temperature at which it changes state from solid to liquid. It is a key indicator of purity.

Protocol: Capillary Melting Point Determination

-

Sample Preparation: A small amount of the finely powdered dry sample is introduced into a capillary tube, which is sealed at one end. The tube is tapped gently to pack the sample to a height of 2-3 mm.

-

Apparatus Setup: The capillary tube is placed in a melting point apparatus, adjacent to a calibrated thermometer.

-

Heating: The sample is heated at a slow, controlled rate (approximately 1-2 °C per minute) as the melting point is approached.

-

Observation: The temperature at which the first drop of liquid appears (T1) and the temperature at which the entire sample becomes liquid (T2) are recorded.

-

Melting Range: The melting range is reported as T1-T2. For a pure substance, this range is typically narrow (0.5-1 °C).

Determination of pKa (Acid Dissociation Constant)

The pKa is a measure of the strength of an acid in solution. Potentiometric titration is a common and accurate method for its determination.

Protocol: Potentiometric Titration for pKa Determination

-

Solution Preparation: A precisely weighed amount of the substance is dissolved in a suitable solvent (e.g., water or a co-solvent system for poorly soluble compounds) to a known concentration.

-

Titration Setup: The solution is placed in a thermostated vessel equipped with a calibrated pH electrode and a magnetic stirrer.

-

Titration: A standardized solution of a strong base (e.g., NaOH) is added in small, precise increments using a burette.

-

Data Collection: The pH of the solution is recorded after each addition of the titrant, once the reading has stabilized.

-

Data Analysis: A titration curve is generated by plotting the pH versus the volume of titrant added. The pKa is determined from the pH at the half-equivalence point. For a weak acid, this is the point at which half of the acid has been neutralized.

Determination of Aqueous Solubility

Solubility is a critical parameter that influences the bioavailability of a drug. The shake-flask method is a standard technique for determining equilibrium solubility. This protocol is based on the OECD Guideline for the Testing of Chemicals, Section 1, Test No. 105: Water Solubility.[3][4][7][8]

Protocol: Shake-Flask Method for Solubility Determination

-

System Preparation: An excess amount of the solid substance is added to a known volume of purified water in a flask.

-

Equilibration: The flask is sealed and agitated (e.g., in a shaker bath) at a constant temperature (typically 25 °C or 37 °C) for a sufficient period to reach equilibrium (e.g., 24-48 hours). Preliminary tests can be conducted to determine the time required to reach equilibrium.[3]

-

Phase Separation: After equilibration, the suspension is allowed to stand to allow the undissolved solid to settle. The saturated solution is then separated from the solid phase by centrifugation or filtration.

-

Concentration Analysis: The concentration of the dissolved substance in the clear supernatant or filtrate is determined using a validated analytical method, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).

-

Replicates: The experiment is performed in triplicate to ensure the reliability of the results.

Signaling Pathways and Experimental Workflows

Visual representations of complex biological and experimental processes are invaluable for comprehension and communication.

Metronidazole Mechanism of Action

Metronidazole is a prodrug that is activated under anaerobic conditions. Its selective toxicity towards anaerobic organisms is due to the presence of electron transport proteins with low redox potentials in these organisms, which can reduce the nitro group of metronidazole.[1] This reduction creates a cytotoxic nitro radical anion that interacts with and damages microbial DNA, leading to cell death.[9]

Caption: Metronidazole's activation pathway in anaerobic organisms.

Experimental Workflow for Drug Stability Testing in Acidic Medium

Stability testing is a critical component of drug development, ensuring that a drug substance or product remains within its specifications under various environmental conditions. The International Council for Harmonisation (ICH) guideline Q1A provides a framework for stability testing.[10][11]

Caption: Workflow for forced degradation study in acidic conditions.

Conclusion

This technical guide has provided a detailed compilation of the physicochemical properties of metronidazole and acetic acid, including the primary metabolite, metronidazole acetic acid. The provision of structured data tables, detailed experimental protocols, and visual diagrams of key processes aims to equip researchers and drug development professionals with the essential information required for informed decision-making in formulation, stability, and analytical method development. A thorough understanding of these fundamental properties is paramount to the successful development of safe, effective, and stable pharmaceutical products containing metronidazole.

References

- 1. Metronidazole | C6H9N3O3 | CID 4173 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. OECD Guidelines for the Testing of Chemicals, Section 1 Test No. 105: Water ... - OECD - Google 圖書 [books.google.com.hk]

- 4. filab.fr [filab.fr]

- 5. Metronidazole acetic acid|CAS 1010-93-1|DC Chemicals [dcchemicals.com]

- 6. Metronidazole-1-acetic acid [chembk.com]

- 7. oecd.org [oecd.org]

- 8. Water Solubility | Scymaris [scymaris.com]

- 9. researchgate.net [researchgate.net]

- 10. FDA Guidance for Industry: Q1A(R2)Stability Testing of New Drug Substances and Products - ECA Academy [gmp-compliance.org]

- 11. ICH Q1A (R2) Stability testing of new drug substances and drug products - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]

An In-depth Technical Guide to 2-methyl-5-nitroimidazole-1-acetic acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, properties, synthesis, and analysis of 2-methyl-5-nitroimidazole-1-acetic acid. This compound is the principal acidic metabolite of metronidazole, a widely used nitroimidazole antibiotic and antiprotozoal agent. Understanding the structure and characteristics of this metabolite is crucial for pharmacokinetic studies, drug metabolism research, and the development of new nitroimidazole-based therapeutics.

Chemical Identity and Structure

2-methyl-5-nitroimidazole-1-acetic acid, also known as metronidazole acetic acid or 1-carboxymethylmetronidazole, is an organic compound featuring a substituted nitroimidazole core.[1] The structure consists of a 2-methyl-5-nitroimidazole ring N-substituted at the 1-position with an acetic acid group. This metabolite retains the core nitroimidazole moiety essential for the biological activity profile of this class of compounds.

The key identifiers and structural representations are summarized below.

| Identifier | Value |

| IUPAC Name | 2-(2-methyl-5-nitro-1H-imidazol-1-yl)acetic acid[1] |

| CAS Number | 1010-93-1[1] |

| Molecular Formula | C₆H₇N₃O₄[1] |

| Molecular Weight | 185.14 g/mol [1] |

| Canonical SMILES | CC1=NC=C(N1CC(=O)O)--INVALID-LINK--[O-][1] |

| InChI | InChI=1S/C6H7N3O4/c1-4-7-2-5(9(12)13)8(4)3-6(10)11/h2H,3H2,1H3,(H,10,11)[1] |

| InChIKey | RVEGZXNRNWUYKI-UHFFFAOYSA-N[1] |

Physicochemical and Spectroscopic Data

The compound is typically a solid at room temperature. Its physicochemical properties and computational data are essential for its handling, formulation, and analysis.

Table 2.1: Physicochemical Properties

| Property | Value | Source |

|---|---|---|

| Appearance | White to light yellow/beige powder | Caltag Medsystems |

| Melting Point | 176–178°C | El-Gendy et al., 2018 |

| Solubility | Soluble in DMSO and Chloroform | MedChemExpress, Caltag Medsystems |

Table 2.2: Computed Properties

| Property | Value | Source |

|---|---|---|

| XLogP3-AA | -0.2 | PubChem |

| Hydrogen Bond Donor Count | 1 | PubChem |

| Hydrogen Bond Acceptor Count | 5 | PubChem |

| Rotatable Bond Count | 2 | PubChem |

| Topological Polar Surface Area | 98.3 Ų | PubChem |

Table 2.3: Spectroscopic Data

| Technique | Data |

|---|---|

| ¹H-NMR | Solvent: DMSO-d₆δ (ppm): 10.2 (s, 1H, COOH), 7.8 (s, 1H, H-imidazole), 4.2 (s, 2H, N-CH₂), 2.3 (s, 3H, CH₃-imidazole) |

| ¹³C-NMR | Solvent: DMSO-d₆δ (ppm): 169 (COOH), 152 (CH₃-C=N), 139 (O₂N-C=C), 133 (O₂N-C=C), 48 (N-CH₂), 14 (CH₃) |

| FTIR | Technique: KBr Pelletν (cm⁻¹): 3441 (O-H stretch, carboxylic acid), 1732 (C=O stretch, carboxylic acid), 1275 & 1222 (C-O valence fluctuations)[2] |

Biological Context: Metabolism of Metronidazole

2-methyl-5-nitroimidazole-1-acetic acid is a major metabolite of metronidazole formed in the liver. The metabolic pathway involves the oxidation of the primary alcohol group on the N-1 side chain of metronidazole to a carboxylic acid. This biotransformation is a critical component of the drug's pharmacokinetics.

Caption: Metabolic pathway of Metronidazole in the liver.

Experimental Protocols

Synthesis of 2-methyl-5-nitroimidazole-1-acetic acid

This protocol is adapted from the oxidation of metronidazole as described by El-Gendy et al. (2018).

Objective: To synthesize 2-methyl-5-nitroimidazole-1-acetic acid via the oxidation of metronidazole.

Materials:

-

Metronidazole

-

Potassium dichromate (K₂Cr₂O₇)

-

Sulfuric acid (50% v/v)

-

Deionized water

-

Ice bath

-

Magnetic stirrer and stir bar

-

Reaction flask

-

Filtration apparatus

Procedure:

-

Prepare a suspension of metronidazole (3.42 g, 20 mmol) in 10 mL of deionized water in a reaction flask at room temperature.

-

In a separate beaker, dissolve potassium dichromate (4.36 g, 15 mmol) in 10 mL of deionized water.

-

Add the potassium dichromate solution to the metronidazole suspension with continuous stirring.

-

Place the reaction flask in an ice water bath to control the temperature.

-

Slowly add 5 mL of 50% sulfuric acid dropwise to the reaction mixture. Maintain vigorous stirring and keep the temperature low due to the exothermic nature of the reaction.

-

Once the addition is complete, remove the ice bath and allow the reaction to proceed at room temperature. Monitor the reaction progress using Thin Layer Chromatography (TLC) with a mobile phase of ethyl acetate:methanol (9.5:0.5, v/v).

-

Upon completion, carefully neutralize the reaction mixture with a suitable base (e.g., saturated sodium bicarbonate solution) until the pH is approximately 7.

-

Cool the neutralized mixture to induce precipitation of the product.

-

Collect the solid product by vacuum filtration and wash with cold deionized water.

-

The crude product can be purified by recrystallization from a suitable solvent like ethanol to yield the pure 2-methyl-5-nitroimidazole-1-acetic acid. The resulting product should be a white solid with a melting point of 176–178°C.

Analytical Quantification via HPLC-MS/MS

This protocol outlines a general method for the quantification of metronidazole and its acetic acid metabolite in a biological matrix like plasma, based on common methodologies.[2][3][4]

Objective: To quantify the concentration of 2-methyl-5-nitroimidazole-1-acetic acid in human plasma.

Materials and Equipment:

-

HPLC system coupled with a tandem mass spectrometer (MS/MS) with an electrospray ionization (ESI) source.

-

C18 reversed-phase analytical column (e.g., 150 mm x 4.6 mm, 5 µm particle size).

-

Plasma samples, calibration standards, and quality control samples.

-

Internal Standard (IS) (e.g., a deuterated analog or a compound with similar properties like zidovudine).

-

Acetonitrile (HPLC grade).

-

Ammonium acetate (analytical grade).

-

Formic acid (analytical grade).

-

Ethyl acetate (for extraction).

-

Vortex mixer and centrifuge.

Procedure:

-

Sample Preparation (Liquid-Liquid Extraction):

-

To 100 µL of plasma sample, add 50 µL of the internal standard solution.

-

Add 1 mL of ethyl acetate and vortex for 2 minutes to extract the analytes.

-

Centrifuge the mixture at 4000 rpm for 10 minutes.

-

Transfer the upper organic layer to a clean tube and evaporate to dryness under a gentle stream of nitrogen.

-

Reconstitute the residue in 200 µL of the mobile phase.

-

-

Chromatographic Conditions:

-

Mobile Phase: Acetonitrile and 10 mM ammonium acetate with 0.1% formic acid (e.g., 80:20, v/v).

-

Flow Rate: 1.0 mL/min (with a splitter if necessary).

-

Column Temperature: 30°C.

-

Injection Volume: 10 µL.

-

-

Mass Spectrometry Conditions:

-

Ionization Mode: Positive Electrospray Ionization (ESI+).

-

Detection Mode: Multiple Reaction Monitoring (MRM).

-

MRM Transition for Acetic Acid Metabolite: Precursor ion (Q1) m/z 186 → Product ion (Q3) [specific fragment to be determined, often targeting loss of CO₂ or water].

-

MRM Transition for Metronidazole: Precursor ion (Q1) m/z 172 → Product ion (Q3) m/z 128.

-

Optimize ion source parameters (e.g., capillary voltage, source temperature, gas flows) for maximum signal intensity.

-

-

Quantification:

-

Construct a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the nominal concentration of the calibration standards.

-

Determine the concentration of the analyte in the unknown samples by interpolating their peak area ratios from the calibration curve using a weighted linear regression model.

-

Caption: Workflow for quantification of the metabolite by HPLC-MS/MS.

References

- 1. 2-Methyl-5-nitroimidazole-1-acetic acid | C6H7N3O4 | CID 115249 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Human Metabolome Database: Showing metabocard for Metronidazole (HMDB0015052) [hmdb.ca]

- 4. Fragmentation patterns of 4(5)-nitroimidazole and 1-methyl-5-nitroimidazole-The effect of the methylation - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Metronidazole Acetic Acid (CAS 1010-93-1)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Metronidazole acetic acid, with the Chemical Abstracts Service (CAS) number 1010-93-1, is the major and pharmacologically less active metabolite of the widely used nitroimidazole antibiotic, metronidazole.[1] Metronidazole is a cornerstone therapy for infections caused by anaerobic bacteria and protozoa.[2] Understanding the properties and behavior of its metabolites is crucial for a comprehensive assessment of the drug's efficacy, safety profile, and for the development of new drug delivery systems. This technical guide provides a detailed overview of the chemical and physical properties, synthesis, analytical methods, and metabolic pathway of metronidazole acetic acid.

Chemical and Physical Properties

Metronidazole acetic acid, also known as 2-(2-methyl-5-nitro-1H-imidazol-1-yl)acetic acid, possesses distinct physicochemical properties that influence its biological fate.[3] A summary of these properties is presented in the tables below.

Table 1: General and Physical Properties

| Property | Value | Reference(s) |

| CAS Number | 1010-93-1 | |

| Molecular Formula | C₆H₇N₃O₄ | [4] |

| Molecular Weight | 185.14 g/mol | [4] |

| Appearance | White to off-white solid | [4] |

| Melting Point | 302-304 °C | [5] |

| Solubility | Soluble in water, slightly soluble in ethanol | [5] |

| pKa | Not explicitly available for the metabolite | |

| LogP | 0.18432 | [6] |

Table 2: Spectroscopic Data

| Technique | Data | Reference(s) |

| ¹H NMR | Consistent with structure | [4] |

| ¹³C NMR | Consistent with structure | [7][8] |

| FTIR | Characteristic peaks available for Metronidazole | [9][10][11][12][13] |

| Mass Spectrometry | Consistent with structure | [4] |

Experimental Protocols

Synthesis of Metronidazole Acetic Acid

A common method for the synthesis of metronidazole acetic acid involves the oxidation of metronidazole. The following protocol is a generalized procedure based on available literature.

Materials:

-

Metronidazole

-

Potassium dichromate (K₂Cr₂O₇)

-

Sulfuric acid (H₂SO₄)

-

Distilled water

-

Ice bath

-

Reaction flask

-

Stirring apparatus

-

Filtration apparatus

-

Recrystallization solvent (e.g., ethanol)

Procedure:

-

Prepare a solution of potassium dichromate in distilled water.

-

In a separate reaction flask, suspend metronidazole in distilled water.

-

Cool the metronidazole suspension in an ice bath.

-

Slowly add the potassium dichromate solution to the metronidazole suspension with constant stirring.

-

Carefully add sulfuric acid dropwise to the reaction mixture while maintaining a low temperature.

-

Allow the reaction to proceed with stirring for a specified time, monitoring the reaction progress using a suitable technique (e.g., Thin Layer Chromatography).

-

After completion, neutralize the reaction mixture carefully with a suitable base.

-

Collect the precipitated crude product by filtration.

-

Purify the crude product by recrystallization from an appropriate solvent to obtain pure metronidazole acetic acid.

Quantitative Analysis by High-Performance Liquid Chromatography (HPLC)

The following is a representative HPLC method for the quantification of metronidazole and can be adapted for its acetic acid metabolite in biological matrices such as plasma.

Instrumentation and Conditions:

-

HPLC System: A standard HPLC system with a UV detector.

-

Column: A reversed-phase C18 column (e.g., 150 mm x 4.6 mm, 5 µm particle size).

-

Mobile Phase: A mixture of a buffer solution (e.g., 10 mM ammonium acetate) and an organic solvent (e.g., acetonitrile) in a specific ratio (e.g., 80:20, v/v), with the addition of an acid like formic acid (e.g., 0.1%).[14][15]

-

Detection Wavelength: 320 nm.[16]

-

Injection Volume: 50 µL.[14]

-

Column Temperature: Ambient.[14]

Sample Preparation (Plasma):

-

Thaw frozen plasma samples to room temperature.

-

To a known volume of plasma, add an internal standard solution (e.g., zidovudine).[14]

-

Vortex the mixture for 30 seconds.

-

Perform a liquid-liquid extraction by adding an extraction solvent (e.g., ethyl acetate), followed by vortexing and centrifugation.[14][15]

-

Transfer the organic layer to a clean tube and evaporate to dryness under a stream of nitrogen.

-

Reconstitute the residue in the mobile phase.

-

Inject the reconstituted sample into the HPLC system.

Quantification:

-

Construct a calibration curve using known concentrations of metronidazole acetic acid.

-

Determine the concentration of the analyte in the samples by comparing the peak area ratios of the analyte to the internal standard against the calibration curve.

Metabolic Pathway of Metronidazole

Metronidazole is primarily metabolized in the liver through oxidation of its side chains, leading to the formation of two main metabolites: a hydroxy metabolite and an acetic acid metabolite.[7][17] The enzyme systems involved in this biotransformation include Cytochrome P450 isozymes such as CYP2A6, CYP3A4, and CYP3A5.[18]

Caption: Metabolic pathway of Metronidazole.

Pharmacokinetics and Biological Activity

The pharmacokinetic profile of metronidazole is well-documented, with its metabolites playing a role in its overall disposition.

Table 3: Pharmacokinetic Parameters of Metronidazole and its Metabolites

| Parameter | Metronidazole | Hydroxy Metabolite | Acetic Acid Metabolite | Reference(s) |

| Bioavailability (oral) | >90% | - | - | [17] |

| Protein Binding | <20% | - | - | [17] |

| Elimination Half-life (t½) | 6-14 hours | Longer than parent drug | - | [17] |

| Metabolism | Hepatic (Oxidation) | - | - | [7][17] |

| Excretion | 60-80% Renal | Excreted in urine | Excreted in urine | [17] |

Metronidazole acetic acid exhibits significantly less antimicrobial activity compared to the parent compound.[1] Studies have shown that while the hydroxy metabolite retains some antibacterial effect, the acetic acid metabolite is largely inactive against anaerobic bacteria at clinically relevant concentrations.[1]

Conclusion

Metronidazole acetic acid (CAS 1010-93-1) is a key metabolite in the biotransformation of metronidazole. A thorough understanding of its chemical properties, synthesis, and analytical quantification is essential for researchers and professionals in the field of drug development and clinical pharmacology. This technical guide provides a consolidated resource of this critical information, facilitating further research and a more complete understanding of metronidazole's in vivo behavior.

References

- 1. Activity of metronidazole and its hydroxy and acid metabolites against clinical isolates of anaerobic bacteria - PMC [pmc.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. ClinPGx [clinpgx.org]

- 4. file.medchemexpress.com [file.medchemexpress.com]

- 5. 2-(2-Methyl-5-nitro-1H-imidazol-1-yl)acetic Acid - Pharmaceutical Grade at Best Price [nacchemical.com]

- 6. chemscene.com [chemscene.com]

- 7. Metronidazole | C6H9N3O3 | CID 4173 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. Metronidazole(443-48-1) 13C NMR [m.chemicalbook.com]

- 9. researchgate.net [researchgate.net]

- 10. Solvent polarity effects on the FTIR spectrum, and thermodynamic and electronic properties of metronidazole and its binding with antibacterial drugs: a DFT and molecular docking study - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. FTIR-Microspectroscopy Detection of Metronidazole Teratogenic Effects on Mice Fetus - PMC [pmc.ncbi.nlm.nih.gov]

- 14. academic.oup.com [academic.oup.com]

- 15. Development and validation of a HPLC-MS-MS method for quantification of metronidazole in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. utoronto.scholaris.ca [utoronto.scholaris.ca]

- 17. journals.asm.org [journals.asm.org]

- 18. ClinPGx [clinpgx.org]

Metronidazole acetic acid molecular weight

An In-Depth Technical Guide to Metronidazole Acetic Acid

Abstract

Metronidazole acetic acid (CAS No. 1010-93-1) is a principal metabolite of the widely used nitroimidazole antibiotic, metronidazole.[1][2][3] As a compound of significant interest in pharmacology and drug metabolism studies, understanding its physicochemical properties, biological context, and analytical methodologies is crucial for researchers in drug development and microbiology. Metronidazole is administered as a prodrug and is selectively activated by anaerobic bacteria and protozoa.[4] Its metabolic pathway involves the formation of two primary oxidative metabolites: a hydroxy metabolite and metronidazole acetic acid.[4] This document provides a comprehensive overview of metronidazole acetic acid, including its chemical properties, biological significance, and detailed experimental protocols relevant to its study.

Chemical and Physical Properties

Metronidazole acetic acid, also known as 2-(2-methyl-5-nitroimidazol-1-yl)acetic acid, possesses distinct chemical properties that are fundamental to its analysis and biological function.[5][6] The compound's key identifiers and properties are summarized below.

| Property | Value | Source(s) |

| CAS Number | 1010-93-1 | [7][8][9] |

| Molecular Formula | C₆H₇N₃O₄ | [5][8][9] |

| Molecular Weight | 185.14 g/mol | [5][8][9] |

| Alternative Value | 185.04 g/mol | [7] |

| Purity (Typical) | >96% (HPLC) | [7][8][9] |

| Melting Point | 176-178 °C | [5] |

| Boiling Point (Predicted) | 475.9 ± 25.0 °C | [5] |

| Density (Predicted) | 1.60 ± 0.1 g/cm³ | [5] |

| Solubility | DMSO: 200 mg/mL (1080.26 mM) | [8] |

| SMILES | Cc(n1CC(O)=O)ncc1--INVALID-LINK--=O | [8] |

| InChI Key | RVEGZXNRNWUYKI-UHFFFAOYSA-N | [7] |

Biological Activity and Metabolic Pathway

Metronidazole acetic acid is a product of the hepatic metabolism of metronidazole.[4] The parent drug, metronidazole, is a prodrug that requires reductive activation of its nitro group to exert its antimicrobial effects.[4] This activation occurs within anaerobic organisms, which possess the necessary low-redox-potential electron transport proteins. The resulting nitroso-containing intermediates are cytotoxic, disrupting DNA and other vital macromolecules.

While the parent drug is responsible for the primary therapeutic effect, its metabolites are crucial for understanding the drug's overall pharmacological profile, including potential side effects. Metronidazole acetic acid has been shown to exhibit mutagenic activity in bacteria.[1][2][8]

The metabolic conversion of metronidazole primarily occurs in the liver via side-chain oxidation and hydroxylation, leading to the formation of metronidazole acetic acid and a hydroxy metabolite, respectively.[4]

Experimental Protocols

The analysis and synthesis of metronidazole and its derivatives involve various established laboratory techniques. Below are representative protocols for synthesis and quantitative analysis.

Synthesis of Metronidazole Derivatives

This protocol describes a general method for synthesizing a metronidazole derivative, illustrating common chemical reactions in this compound family. This specific example details the synthesis of ({[1-(2-chloroethyl)-2-nitro-1H-imidazole-5-yl] carbonyl}amino) acetic acid from a precursor compound.[10]

Methodology:

-

Reactant Preparation: A solution of glycine (0.01 mole) and sodium hydroxide (10 mL of a 10% solution) is prepared in a reaction vessel.

-

Addition of Precursor: Compound 4 (1-(2-chloroethyl)-2-nitro-1H-imidazole-5-carbonyl chloride, 0.01 mole) is added to the stirring glycine solution.[10]

-

Reaction: The mixture is shaken vigorously for 1 hour.

-

Quenching: A few grams of crushed ice are added to the vessel with continued stirring.

-

Acidification and Precipitation: The solution is acidified using concentrated HCl, causing the product to precipitate.

-

Purification: The collected solid product is recrystallized from ethanol to yield the purified compound.[10]

Analytical Protocol: Non-Aqueous Titration Assay

Pharmacopoeial methods for the assay of metronidazole often recommend non-aqueous titration, a technique suitable for weakly basic substances that do not give a sharp endpoint in aqueous solutions.[11][12][13] This method can be adapted for the analysis of its metabolites.

Workflow:

-

Sample Preparation: An accurately weighed sample of metronidazole (approx. 0.2 g), previously dried, is dissolved in 30 mL of glacial acetic acid (100).[14] Gentle warming may be necessary to ensure complete dissolution.[11]

-

Titrant Preparation: A 0.1 M solution of perchloric acid is prepared in a mixture of glacial acetic acid and acetic anhydride.[11] The acetic anhydride reacts with residual water to ensure an anhydrous medium.

-

Indicator: Crystal violet (2 drops) or p-naphtholbenzein (0.5 mL) is added to the sample solution.[11][14]

-

Titration: The sample solution is titrated with the 0.1 M perchloric acid solution.

-

Endpoint Determination: The endpoint is identified by a distinct color change (e.g., from violet to emerald green for crystal violet, or orange-yellow to green for p-naphtholbenzein).[11][14]

-

Calculation: The percentage purity of the sample is calculated based on the volume of titrant consumed.

High-Performance Liquid Chromatography (HPLC) Data

HPLC is a primary technique for the quantitative analysis of metronidazole and its metabolites in various matrices. A review of analytical methods highlights typical parameters used in these assays.[15]

| Parameter | Value |

| Column Type | Eclipse XDB-phenyl column |

| Mobile Phase | Sodium acetate (0.05 M) : acetonitrile : glacial acetic acid (75:25:1, v/v/v) |

| pH Adjustment | Adjusted to 4.0 with phosphoric acid |

| Detector | UV detector at 320 nm |

| Concentration Range | 0.05 – 30 µg/mL |

| Limit of Quantitation (LOQ) | 0.05 µg/mL |

| Retention Time (t) | 4.06 min |

| Data sourced from a review of HPLC methods for metronidazole analysis.[15] |

Conclusion

Metronidazole acetic acid is a biologically significant metabolite that plays a key role in the pharmacology of metronidazole. Its distinct physicochemical properties necessitate specific analytical approaches, such as non-aqueous titration and HPLC, for accurate quantification. The information and protocols detailed in this guide serve as a foundational resource for researchers and scientists engaged in the study of metronidazole, its metabolism, and the development of related antimicrobial agents. A thorough understanding of this metabolite is essential for a complete characterization of the parent drug's efficacy and safety profile.

References

- 1. Metronidazole acetic acid - Immunomart [immunomart.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Metronidazole | C6H9N3O3 | CID 4173 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. chembk.com [chembk.com]

- 6. ClinPGx [clinpgx.org]

- 7. Metronidazole acetic acid | CymitQuimica [cymitquimica.com]

- 8. Metronidazole acetic acid | 1010-93-1 | Antibiotic | MOLNOVA [molnova.com]

- 9. chemscene.com [chemscene.com]

- 10. Synthesis and Antibacterial Activities of New Metronidazole and Imidazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Assay of Metronidazole - Pharmacy Infoline [pharmacyinfoline.com]

- 12. scribd.com [scribd.com]

- 13. asianpubs.org [asianpubs.org]

- 14. jpdb.nihs.go.jp [jpdb.nihs.go.jp]

- 15. researchgate.net [researchgate.net]

Technical Guide to Metronidazole Acetic Acid Reference Standard

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the Metronidazole Acetic Acid reference standard, a critical component in the pharmaceutical industry for ensuring the quality and safety of metronidazole drug products. This document outlines the characteristics of the reference standard, analytical methodologies for its use, and its relevance in the context of metronidazole's metabolic pathways.

Introduction to Metronidazole and its Acetic Acid Metabolite

Metronidazole is a widely used nitroimidazole antibiotic and antiprotozoal agent effective against anaerobic bacteria and certain parasites.[1] Its mechanism of action involves the inhibition of nucleic acid synthesis in microbial cells.[1] During its metabolism in the human body, metronidazole is converted into several metabolites, including an active hydroxy metabolite and an inactive carboxylic acid derivative, Metronidazole Acetic Acid (2-(2-methyl-5-nitro-1H-imidazol-1-yl)acetic acid).[1] This acetic acid metabolite is a key impurity that must be monitored and controlled in metronidazole formulations to ensure product safety and efficacy.

Metronidazole Acetic Acid Reference Standard: Supplier Information

A reliable source of high-purity reference standards is essential for accurate analytical testing. Several reputable suppliers offer Metronidazole Acetic Acid reference standards, often referred to as Metronidazole Impurity G or Metronidazole EP Impurity G.

Table 1: Prominent Suppliers of Metronidazole Acetic Acid Reference Standard

| Supplier | Product Name | CAS Number | Additional Information |

| Sigma-Aldrich | Metronidazole Impurity G Pharmaceutical Secondary Standard, CRM | 1010-93-1 | Certified Reference Material produced in accordance with ISO 17034 and ISO/IEC 17025. |

| LGC Standards | Metronidazole impurity A CRS | 696-23-1 | European Pharmacopoeia (Ph. Eur.) reference standard. |

| Simson Pharma Limited | Metronidazole EP Impurity G | 1010-93-1 | Accompanied by a Certificate of Analysis. |

| Clearsynth | Metronidazole EP Impurity G | 1010-93-1 | Provides Certificate of Analysis with product.[2] |

| MedChemExpress | Metronidazole acetic acid (Standard) | 1010-93-1 | Intended for research and analytical applications.[3] |

| GLP Pharma Standards | Metronidazole EP Impurity G | 1010-93-1 | Supplied with a comprehensive Certificate of Analysis including 1H-NMR, MASS, HPLC, and IR data.[4] |

Quantitative Data and Certificate of Analysis

The Certificate of Analysis (CoA) for a reference standard provides critical quantitative data regarding its purity and characterization. Below is a table summarizing typical data found on a CoA for Metronidazole Acetic Acid.

Table 2: Example Certificate of Analysis Data for Metronidazole Acetic Acid Reference Standard

| Test | Specification | Result |

| Appearance | White to off-white solid | Conforms |

| Solubility | Soluble in DMSO | Conforms |

| Identity (¹H-NMR) | Conforms to structure | Conforms |

| Identity (Mass Spec) | Conforms to molecular weight (185.14 g/mol ) | Conforms |

| Purity (HPLC) | ≥ 98.0% | 99.88% |

| Water Content (Karl Fischer) | ≤ 0.5% | 0.12% |

| Residual Solvents | Meets USP <467> requirements | Conforms |

Experimental Protocols

Accurate and reproducible analytical methods are paramount for the quantification of Metronidazole Acetic Acid in drug substances and products.

High-Performance Liquid Chromatography (HPLC) Method for Impurity Profiling

This protocol outlines a typical reversed-phase HPLC method for the separation and quantification of Metronidazole and its related impurities, including Metronidazole Acetic Acid.

Objective: To determine the purity of a Metronidazole drug substance and quantify the levels of Metronidazole Acetic Acid and other impurities.

Materials:

-

Metronidazole Reference Standard

-

Metronidazole Acetic Acid Reference Standard

-

Acetonitrile (HPLC grade)

-

Methanol (HPLC grade)

-

Potassium dihydrogen phosphate

-

Orthophosphoric acid

-

Water (HPLC grade)

-

Metronidazole drug substance (sample)

Instrumentation:

-

HPLC system with a UV detector

-

C18 analytical column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

Procedure:

-

Mobile Phase Preparation: Prepare a solution of 0.05 M potassium dihydrogen phosphate in water. Adjust the pH to 3.0 with orthophosphoric acid. The mobile phase can be a gradient or isocratic mixture of this buffer and a suitable organic solvent like acetonitrile or methanol. A common mobile phase composition is a mixture of the phosphate buffer and acetonitrile (e.g., 85:15 v/v).

-

Standard Solution Preparation:

-

Accurately weigh and dissolve an appropriate amount of Metronidazole Reference Standard in the mobile phase to obtain a known concentration (e.g., 100 µg/mL).

-

Accurately weigh and dissolve an appropriate amount of Metronidazole Acetic Acid Reference Standard in the mobile phase to obtain a known concentration (e.g., 10 µg/mL).

-

-

Sample Solution Preparation: Accurately weigh and dissolve the Metronidazole drug substance in the mobile phase to obtain a concentration of approximately 1 mg/mL.

-

Chromatographic Conditions:

-

Column: C18, 250 mm x 4.6 mm, 5 µm

-

Flow Rate: 1.0 mL/min

-

Injection Volume: 20 µL

-

Detector Wavelength: 315 nm

-

Column Temperature: 30 °C

-

-

Analysis: Inject the standard and sample solutions into the HPLC system and record the chromatograms.

-

Calculations: Identify the peaks corresponding to Metronidazole and Metronidazole Acetic Acid based on their retention times compared to the standards. Calculate the amount of Metronidazole Acetic Acid in the sample using the peak area response and the concentration of the standard.

Forced Degradation Study Protocol

Forced degradation studies are essential to demonstrate the stability-indicating nature of an analytical method and to identify potential degradation products.

Objective: To investigate the degradation of Metronidazole under various stress conditions and identify the formation of Metronidazole Acetic Acid and other degradants.

Procedure:

-

Acid Hydrolysis: Dissolve Metronidazole in 0.1 N HCl and heat at 80°C for 2 hours.

-

Base Hydrolysis: Dissolve Metronidazole in 0.1 N NaOH and heat at 80°C for 2 hours.

-

Oxidative Degradation: Dissolve Metronidazole in 3% hydrogen peroxide and keep at room temperature for 24 hours.

-

Thermal Degradation: Expose solid Metronidazole to dry heat at 105°C for 24 hours.

-

Photolytic Degradation: Expose a solution of Metronidazole to UV light (254 nm) for 24 hours.

-

Analysis: Analyze the stressed samples using the HPLC method described in section 4.1. Compare the chromatograms of the stressed samples to that of an unstressed sample to identify and quantify the degradation products.

Visualizations

The following diagrams illustrate the metabolic pathway of Metronidazole and a typical experimental workflow for the analysis of a Metronidazole Acetic Acid reference standard.

Caption: Metabolic pathway of Metronidazole.

Caption: Experimental workflow for HPLC analysis.

References

Metronidazole Impurity G Analytical Standard: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Metronidazole Impurity G, a critical substance in the quality control of Metronidazole. Metronidazole is a widely used antibiotic and antiprotozoal medication, making the identification and control of its impurities essential for ensuring pharmaceutical safety and efficacy.[1] This document details the chemical properties, origins, and analytical methodologies for the detection and quantification of Metronidazole Impurity G, also known as 2-(2-Methyl-5-nitro-1H-imidazol-1-yl)acetic acid.

Physicochemical Properties

Metronidazole Impurity G is recognized by major pharmacopoeias, including the European Pharmacopoeia (EP), as a potential impurity in Metronidazole preparations.[2][3] It is available as a certified reference material (CRM) or pharmaceutical secondary standard, which is essential for method development, validation, and routine quality control testing.[4]

All quantitative data regarding the identity and properties of Metronidazole Impurity G have been summarized in the table below for clarity and ease of comparison.

| Property | Data | Reference(s) |

| IUPAC Name | 2-(2-Methyl-5-nitro-1H-imidazol-1-yl)acetic acid | |

| Synonyms | Metronidazole Acetic Acid, MNZ Acetic Acid, Metronidazole-1-acetic acid | |

| CAS Number | 1010-93-1 | |

| Molecular Formula | C₆H₇N₃O₄ | [5] |

| Molecular Weight | 185.14 g/mol | [5] |

| Appearance | Solid | [6] |

| Solubility | Soluble in DMSO; Slightly soluble in Ethanol and PBS (pH 7.2) | [7] |

| Storage Conditions | 2-8°C or -20°C in a refrigerator | |

| SMILES String | O=C(O)CN1C(C)=NC=C1--INVALID-LINK--=O | |

| InChI Key | RVEGZXNRNWUYKI-UHFFFAOYSA-N |

Origin of Impurity

Metronidazole Impurity G can originate from two primary sources: as a byproduct during the synthesis of the Metronidazole active pharmaceutical ingredient (API) or as a degradation product.[7]

Synthesis Pathway

The impurity can be formed during the synthesis of Metronidazole's precursors. A key reaction involves the alkylation of 2-methyl-5-nitroimidazole. If chloroacetic acid or its esters are present as reactants or impurities, they can react with the imidazole ring to form the acetic acid side chain, leading to the generation of Impurity G. A known laboratory synthesis involves the reaction of 2-methyl-5-nitro-1H-imidazole with ethyl chloroacetate to form the ethyl ester precursor, which can then be hydrolyzed to yield the impurity.[4][8]

Degradation Pathway

Metronidazole is susceptible to degradation under certain stress conditions, particularly oxidation. The primary alcohol group on the side chain of the Metronidazole molecule can be oxidized to a carboxylic acid, directly forming Impurity G. This degradation can be induced by exposure to oxidative agents or harsh environmental conditions like extreme pH and high temperature.[9][10]

Analytical Methodologies and Experimental Protocols

The control of Metronidazole Impurity G is typically achieved using High-Performance Liquid Chromatography (HPLC) with UV detection. Stability-indicating methods are particularly effective as they can separate the main component from all potential impurities and degradation products.[11]

Representative Experimental Protocol: Stability-Indicating HPLC

This protocol is a representative method synthesized from published stability-indicating assays for Metronidazole and its impurities.[7][12]

Objective: To quantify Metronidazole Impurity G and separate it from the Metronidazole API and other related substances.

A. Chromatographic Conditions:

| Parameter | Specification | Reference(s) |

| Column | Phenyl or C18, 250 mm x 4.6 mm, 5 µm particle size | [7] |

| Mobile Phase | Phosphate buffer (pH 4.1) and a mixture of Propylene Carbonate:Methanol (60:40) in a 90:10 (v/v) ratio. Isocratic elution. | [7] |

| Flow Rate | 1.0 mL/min | [7] |

| Detection | UV at 310 nm | [11] |

| Injection Volume | 10 µL | [2] |

| Column Temperature | Ambient | [7] |

B. Preparation of Solutions:

-

Standard Solution: Accurately weigh a certified reference standard of Metronidazole Impurity G and dissolve it in the mobile phase to prepare a stock solution of known concentration (e.g., 100 µg/mL). Prepare working standards by serial dilution to construct a calibration curve (e.g., 0.1 - 10 µg/mL).

-

Sample Solution: Accurately weigh a quantity of the Metronidazole drug substance or product, and dissolve it in the mobile phase to achieve a target concentration (e.g., 1 mg/mL). The solution may require sonication to ensure complete dissolution.

-

System Suitability Solution: Prepare a solution containing both Metronidazole and Metronidazole Impurity G to verify the resolution and performance of the chromatographic system.

C. Analytical Procedure:

-

Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

-

Inject the blank (mobile phase), followed by the system suitability solution to ensure adequate resolution between the Metronidazole and Impurity G peaks.

-

Inject the standard solutions in sequence to generate a calibration curve.

-

Inject the sample solutions.

-

Calculate the concentration of Metronidazole Impurity G in the sample by comparing its peak area to the calibration curve.

Analytical Workflow

The following diagram illustrates the typical workflow for the analysis of Metronidazole Impurity G in a quality control laboratory.

Conclusion

The effective control of Metronidazole Impurity G is a fundamental requirement for ensuring the quality and safety of Metronidazole-containing pharmaceuticals. A thorough understanding of its chemical properties, origins through synthesis and degradation, and robust analytical methods are paramount. The use of a well-characterized analytical standard in conjunction with a validated, stability-indicating HPLC method allows for the accurate quantification of this impurity, ensuring that drug products meet the stringent requirements set by regulatory authorities.

References

- 1. researchgate.net [researchgate.net]

- 2. uspbpep.com [uspbpep.com]

- 3. glppharmastandards.com [glppharmastandards.com]

- 4. asianpubs.org [asianpubs.org]

- 5. Metronidazole Impurities | SynZeal [synzeal.com]

- 6. drugfuture.com [drugfuture.com]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. gsconlinepress.com [gsconlinepress.com]

- 10. researchgate.net [researchgate.net]

- 11. A STABILITY INDICATING HPLC METHOD FOR THE DETERMINATION OF METRONIDAZOLE USING ECOFRIENDLY SOLVENT AS MOBILE PHASE COMPONENT | Semantic Scholar [semanticscholar.org]

- 12. d-nb.info [d-nb.info]

Technical Guide: Solubility of Metronidazole Acetic Acid in Dimethyl Sulfoxide (DMSO)

Audience: Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of metronidazole acetic acid in dimethyl sulfoxide (DMSO). It includes quantitative solubility data, detailed experimental methodologies for solubility determination, and visual diagrams to illustrate key processes. Metronidazole acetic acid is a primary metabolite of the widely used antibiotic and antiprotozoal agent, metronidazole.[1][2][3][4] Understanding its solubility is critical for a range of research applications, from in vitro assays to the development of new analytical methods.

Quantitative Solubility Data

The solubility of metronidazole acetic acid in DMSO has been reported by several suppliers, indicating it is highly soluble. The data is summarized in the table below. It is important to note that factors such as the hygroscopic nature of DMSO and the application of heat or sonication can significantly influence the final measured solubility.[2]

| Parameter | Value | Notes | Source |

| Solubility in DMSO | 250 mg/mL | Equivalent to 1350.33 mM. Requires sonication. The use of new, non-hygroscopic DMSO is recommended.[2] | [2] |

| Solubility in DMSO | 200 mg/mL | Equivalent to 1080.26 mM. Requires sonication.[1] | [1] |

| General Solubility | Slightly soluble (with heating) | Indicates that thermal energy can be used to facilitate dissolution. | [5] |

Experimental Protocols for Solubility Determination

A standardized experimental protocol is crucial for obtaining reproducible solubility data. The following methodology is a synthesis of best practices derived from product technical data sheets and general laboratory procedures for solubility assessment.[1][2][6]

Objective: To determine the saturation solubility of metronidazole acetic acid in DMSO.

Materials:

-

Metronidazole Acetic Acid (purity >98%)[1]

-

Anhydrous/Newly-opened Dimethyl Sulfoxide (DMSO)

-

Vortex mixer

-

Ultrasonic bath

-

Thermostatically controlled shaker or water bath

-

Syringe filters (e.g., 0.45 µm nylon)[7]

-

High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer[6][8][9]

-

Calibrated analytical balance and volumetric glassware

Methodology:

-

Preparation of Solvent: Use a fresh, unopened bottle of anhydrous DMSO to minimize the impact of absorbed water, which can reduce solubility.[2][10]

-

Sample Preparation: Accurately weigh an excess amount of metronidazole acetic acid and add it to a known volume of DMSO in a sealed vial.

-

Dissolution:

-

Equilibration:

-

Place the vial in a thermostatic shaker set to a constant temperature (e.g., 25°C or 37°C) and agitate for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

-

-

Sample Collection and Filtration:

-

After equilibration, allow the vial to stand, permitting the excess solid to sediment.

-

Carefully withdraw a sample from the supernatant using a syringe.

-

Immediately filter the sample through a syringe filter (e.g., 0.45 µm) to remove any undissolved particles. This step is critical to prevent artificially high concentration readings.

-

-

Analysis:

-

Accurately dilute the filtered, saturated solution with an appropriate solvent (e.g., mobile phase for HPLC).

-

Determine the concentration of metronidazole acetic acid in the diluted sample using a validated analytical method such as HPLC or UV-Vis spectrophotometry.[8][9][11]

-

A standard calibration curve for metronidazole acetic acid should be prepared to ensure accurate quantification.[8]

-

-

Calculation: Calculate the original concentration in the saturated solution by accounting for the dilution factor. Report the final solubility in mg/mL and mM.

Visualizations: Workflows and Mechanisms

3.1 Experimental Workflow for Solubility Determination

The following diagram illustrates the logical flow of the experimental protocol described in Section 2.0.

3.2 Mechanism of Action of Parent Compound: Metronidazole

Metronidazole acetic acid is a metabolite of metronidazole.[12] To provide context for its relevance, the diagram below outlines the established mechanism of action for the parent drug, metronidazole, in anaerobic bacteria and protozoa. The activation of metronidazole is a reductive process that leads to cytotoxic intermediates responsible for its antimicrobial effect.[10]

References

- 1. Metronidazole acetic acid | 1010-93-1 | Antibiotic | MOLNOVA [molnova.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Metronidazole acetic acid|CAS 1010-93-1|DC Chemicals [dcchemicals.com]

- 4. Metronidazole acetic acid - Immunomart [immunomart.com]

- 5. Metronidazole-1-acetic acid [chembk.com]

- 6. ijpsonline.com [ijpsonline.com]

- 7. Effect of solid dispersions on the solubility of metronidazole - Krasnyuk - Pharmacy & Pharmacology [journals.eco-vector.com]

- 8. Improving the Solubility, Dissolution, and Bioavailability of Metronidazole via Cocrystallization with Ethyl Gallate - PMC [pmc.ncbi.nlm.nih.gov]

- 9. [Analytical methods for stability testing of metronidazole infusion solutions] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. selleckchem.com [selleckchem.com]

- 11. researchgate.net [researchgate.net]

- 12. ClinPGx [clinpgx.org]

Safeguarding the Standard: A Technical Guide to the Storage and Stability of Metronidazole Acetic Acid

For Immediate Release

This technical guide provides a comprehensive overview of the recommended storage conditions and stability profile of Metronidazole acetic acid, a primary metabolite of the widely used antibiotic Metronidazole. The information presented herein is intended for researchers, scientists, and drug development professionals who utilize Metronidazole acetic acid as an analytical standard. Adherence to these guidelines is critical for ensuring the accuracy and reliability of experimental results.

Recommended Storage Conditions

The stability of Metronidazole acetic acid as an analytical standard is paramount to its utility. While specific long-term stability studies on Metronidazole acetic acid are not extensively published, recommendations from suppliers and general principles for the storage of drug metabolites provide a strong framework for maintaining its integrity.

Table 1: Recommended Storage Conditions for Metronidazole Acetic Acid Standard

| Form | Condition | Temperature | Duration | Recommendations |

| Solid (Neat) | Long-term | -20°C | ≥ 2 years | Store in a well-sealed, airtight, and light-resistant container. A desiccator can provide additional protection against humidity. |

| 4°C | Not specified | Suitable for short-term storage. Ensure the container is tightly sealed to prevent moisture absorption. | ||

| Stock Solution | Long-term | -80°C | Up to 6 months | Aliquot into single-use vials to avoid repeated freeze-thaw cycles. |

| Short-term | -20°C | Up to 1 month | Suitable for working stock solutions. Protect from light. |

Note: These recommendations are based on information from chemical suppliers and general best practices for analytical standards.

Stability Profile and Degradation Pathway

Metronidazole acetic acid, being a metabolite of Metronidazole, is susceptible to degradation under various stress conditions. Understanding its stability profile is crucial for interpreting analytical data and for the proper handling of the standard. Forced degradation studies on the parent drug, Metronidazole, offer valuable insights into the potential degradation pathways of its acetic acid metabolite.

Metronidazole has been shown to degrade under acidic, basic, oxidative, and photolytic conditions. The primary degradation products of Metronidazole include acetic acid itself, indicating that the core nitroimidazole ring is the primary site of instability.

Potential Degradation Pathway

The degradation of Metronidazole acetic acid likely involves the cleavage and modification of the nitroimidazole ring, similar to its parent compound. The following diagram illustrates a plausible degradation pathway based on known degradation mechanisms of Metronidazole.

Plausible degradation pathways of Metronidazole acetic acid.

Experimental Protocols for Stability Assessment

To ensure the integrity of the Metronidazole acetic acid standard, periodic stability assessments are recommended, especially if the standard is used over an extended period or if there is a suspicion of improper storage. A stability-indicating analytical method is essential for separating the intact standard from its potential degradation products.

Stability-Indicating HPLC-UV Method (General Protocol)

This protocol provides a general framework for developing a stability-indicating High-Performance Liquid Chromatography (HPLC) method with UV detection. Method validation is crucial to ensure its suitability for its intended purpose.

Table 2: General Protocol for Stability-Indicating HPLC-UV Method

| Parameter | Recommended Conditions |

| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) |

| Mobile Phase | Isocratic or gradient elution with a mixture of an aqueous buffer (e.g., phosphate or acetate buffer, pH adjusted) and an organic modifier (e.g., acetonitrile or methanol). |

| Flow Rate | 1.0 mL/min |

| Detection | UV spectrophotometer at the wavelength of maximum absorbance for Metronidazole acetic acid. |

| Injection Volume | 10-20 µL |

| Column Temperature | Ambient or controlled (e.g., 25-30°C) |

Workflow for Stability Assessment:

Workflow for stability assessment of Metronidazole acetic acid.

Conclusion

The integrity of the Metronidazole acetic acid analytical standard is fundamental for the generation of reliable and reproducible scientific data. By adhering to the recommended storage conditions, understanding its potential degradation pathways, and implementing robust stability-indicating analytical methods, researchers can ensure the quality and accuracy of their work. While specific stability data for Metronidazole acetic acid is limited, the information derived from its parent compound, Metronidazole, provides a solid foundation for its proper handling and use. Further studies focusing specifically on the stability of Metronidazole acetic acid are encouraged to refine these recommendations.

An In-depth Technical Guide to the Safety and Handling of Metronidazole Acetic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the safety, handling, and experimental protocols related to metronidazole acetic acid, a primary metabolite of the widely used antimicrobial agent, metronidazole. This document is intended for researchers, scientists, and professionals in the field of drug development. It consolidates critical information on the physicochemical properties, synthesis, purification, analytical methods, toxicology, and biological effects of metronidazole acetic acid. All quantitative data is presented in structured tables, and detailed experimental methodologies are provided. Furthermore, this guide includes mandatory visualizations of key processes and pathways using the DOT language for clear and concise representation.

Introduction

Metronidazole is a nitroimidazole antibiotic effective against anaerobic bacteria and certain protozoa.[1] Its mechanism of action involves the reductive activation of its nitro group within the microbial cell, leading to the formation of cytotoxic radicals that induce DNA damage and cell death.[2][3] Following administration, metronidazole is metabolized in the liver to form two main oxidative metabolites: a hydroxy metabolite and an acetic acid metabolite, chemically known as 2-(2-methyl-5-nitro-1H-imidazol-1-yl)acetic acid.[4] While the parent drug's activity is well-documented, the biological effects and safety profile of its metabolites, such as metronidazole acetic acid, are also of significant interest to the scientific community. This guide focuses specifically on the safety and handling of metronidazole acetic acid in a laboratory setting.

Physicochemical Properties

A thorough understanding of the physicochemical properties of metronidazole acetic acid is fundamental for its safe handling and for the design of relevant experiments.

| Property | Value | Reference |

| Chemical Name | 2-(2-methyl-5-nitro-1H-imidazol-1-yl)acetic acid | |

| Synonyms | Metronidazole-1-acetic acid, 1-Carboxymethylmetronidazole | |

| CAS Number | 1010-93-1 | [5] |

| Molecular Formula | C₆H₇N₃O₄ | [6] |

| Molecular Weight | 185.14 g/mol | [6] |

| Appearance | White to off-white solid | [6] |

| Melting Point | Not available | |

| Solubility | Soluble in DMSO and methanol. | [7] |

| pKa | Not available | |

| LogP | Not available |

Synthesis and Purification

Synthesis of (2-Methyl-5-nitroimidazol-1-yl)acetic acid ethyl ester[9]

This procedure describes the synthesis of the ethyl ester, which can then be hydrolyzed to the desired carboxylic acid.

Materials:

-

2-methyl-5-nitro-1H-imidazole

-

Ethyl chloroacetate

-

Anhydrous potassium carbonate

-

Dry acetone

-

Methanol

-

Water

Procedure:

-

A solution of 2-methyl-5-nitro-1H-imidazole (12.7 g, 0.1 mol) in 100 mL of dry acetone is prepared.

-

Ethyl chloroacetate (12.3 mL, 0.1 mol) and anhydrous potassium carbonate (7 g) are added to the solution.

-

The reaction mixture is heated on a water bath for 3 hours.

-

After cooling, the potassium carbonate is separated by filtration.

-

Acetone is removed under vacuum to isolate the crude product.

-

The product is recrystallized from a mixture of methanol and water (7:3).

Hydrolysis to Metronidazole Acetic Acid

The synthesized ethyl ester can be hydrolyzed to metronidazole acetic acid under acidic or basic conditions. A general laboratory procedure for ester hydrolysis is as follows:

Materials:

-

(2-Methyl-5-nitroimidazol-1-yl)acetic acid ethyl ester

-

Sodium hydroxide or Hydrochloric acid solution

-

Suitable organic solvent (e.g., diethyl ether or ethyl acetate)

-

Water

Procedure (Basic Hydrolysis):

-

Dissolve the ethyl ester in a suitable solvent such as ethanol.

-

Add an aqueous solution of sodium hydroxide (e.g., 1 M) in excess.

-

Stir the mixture at room temperature or with gentle heating until the reaction is complete (monitored by TLC).

-

Cool the reaction mixture and acidify with a dilute solution of hydrochloric acid until the pH is acidic.

-

The precipitated metronidazole acetic acid is collected by filtration, washed with cold water, and dried.

Purification by Recrystallization[10]

Recrystallization is a standard technique for purifying solid organic compounds.

General Procedure:

-

Dissolve the crude metronidazole acetic acid in a minimum amount of a suitable hot solvent (e.g., a mixture of methanol and water).

-

If colored impurities are present, a small amount of activated charcoal can be added to the hot solution.

-

Filter the hot solution to remove any insoluble impurities and charcoal.

-

Allow the filtrate to cool slowly and undisturbed to room temperature to promote the formation of pure crystals.

-

Further cooling in an ice bath can maximize the yield of crystals.

-

Collect the purified crystals by filtration and wash them with a small amount of the cold recrystallization solvent.

-